molecular formula C23H27N3O3 B168524 1-(2-甲氧基苯基)-4-(4-(2-邻苯二甲酰亚胺)丁基)哌嗪 CAS No. 102392-05-2

1-(2-甲氧基苯基)-4-(4-(2-邻苯二甲酰亚胺)丁基)哌嗪

货号 B168524
CAS 编号: 102392-05-2
分子量: 393.5 g/mol
InChI 键: SJDOMIRMMUGQQK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound, as well as any notable reaction conditions.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves detailing the known reactions that the compound undergoes, including the reagents and conditions for each reaction.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).


科学研究应用

5-HT1A 血清素拮抗剂

1-(2-甲氧基苯基)-4-(4-(2-邻苯二甲酰亚胺)丁基)哌嗪,也称为 NAN-190,主要作为一种推定的突触后 5-HT1A 血清素拮抗剂进行研究。它对 5-HT1A 受体显示出高亲和力,使其成为血清素能系统探索中的重要课题。其构效关系研究已导致选择性的提高,特别是通过对邻苯二甲酰亚胺部分的修饰,增强了其更有针对性的药理应用的潜力 (Raghupathi 等,1991)

混合激动剂/拮抗剂特性

NAN-190 也被发现具有在中枢 5-HT1A 受体上的混合激动剂/拮抗剂特性。这种双重作用在其阻断某些血清素能行为同时减少血清素释放的能力中显而易见,这可能是由于在躯体树突 5-HT1A 自身受体上的激动剂活性。该特性突出了该化合物在阐明大脑中突触前和突触后 5-HT1A 受体的不同功能作用方面的潜力 (Hjorth & Sharp,1990)

受体研究的高亲和力配体

NAN-190 以其与 5-HT1A 血清素受体的强亲和力著称,在某些情况下甚至超过血清素本身。这一特性使其成为研究这些受体位点的理想工具,提供了对血清素能作用机制以及相关治疗剂的潜在开发的见解 (Glennon 等,1988)

荧光配体开发

该化合物已被用于合成结合环境敏感荧光部分的长链衍生物。这些衍生物对 5-HT(1A) 受体保持高亲和力,并用于荧光显微镜,增强了这些受体的可视化,并促进了更先进的受体成像技术 (Lacivita 等,2009)

低体温效应的见解

研究探索了 5-HT1A 和 alpha1-肾上腺素能受体在 NAN-190 诱导的低体温效应中的作用。这些研究有助于更深入地理解不同受体系统之间的相互作用以及它们激活或抑制的生理结果 (Wesołowska 等,2002)

抗炎和镇痛特性

NAN-190 衍生物在抗炎和镇痛应用中显示出潜力。对邻苯二甲酰亚胺衍生物开环的研究以及相关化合物的合成表明它们在减轻炎症和疼痛方面具有功效,这可能有助于开发新的治疗剂 (Okunrobo 等,2006)

安全和危害

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.


未来方向

This involves discussing potential areas of future research or applications of the compound.


属性

IUPAC Name

2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-29-21-11-5-4-10-20(21)25-16-14-24(15-17-25)12-6-7-13-26-22(27)18-8-2-3-9-19(18)23(26)28/h2-5,8-11H,6-7,12-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDOMIRMMUGQQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3043813
Record name NAN 190
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine

CAS RN

102392-05-2
Record name NAN-190
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102392052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAN-190
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQE19CTV54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-[4-(2-methyloxyphenyl)piperazinyl]butylamine: according to the method of claim 1, N-(4-bromobutyl)phthalimide and 2-methyloxyphenyl-piperazine was used in reaction to produce N-{4-[4-(2-methyloxyphenyl)piperazinyl]butyl}phthalimide, which was then reacted with hydrazine hydrate. The yield was: 84.3%. Hydrochloride salt had a mp: 173-175° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine

Citations

For This Compound
257
Citations
RK Raghupathi, L Rydelek-Fitzgerald… - Journal of medicinal …, 1991 - ACS Publications
Department of Medicinal Chemistry, School of Pharmacy, Medical College ofVirginia, Virginia Commonwealth University, Richmond, Virginia 23298-0540, and Department of …
Number of citations: 85 pubs.acs.org
LC Chiou, KC Chuang, J Wichmann, G Adam - Journal of Pharmacology and …, 2004 - ASPET
Ro 64-6198 [(1S,3aS)-8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one] was developed as a nonpeptide agonist of nociceptin/orphanin FQ (N/…
Number of citations: 28 jpet.aspetjournals.org
MH Paluchowska, MJ Mokrosz, A Bojarski… - Journal of medicinal …, 1999 - ACS Publications
Structural modifications of 1, a postsynaptic 5-HT 1A receptor antagonist, provided its flexible (8, 12) and rigid (7, 9, 11, 13) analogues. Compounds 7, 8, 9, and 11 showed high 5-HT 1A …
Number of citations: 47 pubs.acs.org
E Lacivita, M Leopoldo, AC Masotti… - Journal of medicinal …, 2009 - ACS Publications
A series of “long-chain” 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety (4-amino-1,8-naphthalimide, 4-dimethylaminophthalimide, …
Number of citations: 30 pubs.acs.org
A Hackling, R Ghosh, S Perachon, A Mann… - Journal of medicinal …, 2003 - ACS Publications
The dopamine D 3 receptor is recognized as a potential therapeutic target for the treatment of various neurological and psychiatric disorders. Targetting high affinity and D 3 versus D 2 …
Number of citations: 132 pubs.acs.org
R Perrone, F Berardi, M Leopoldo… - Journal of medicinal …, 1996 - ACS Publications
The synthesis and binding profile on 5-HT 1A , 5-HT 2 , D-1, D-2, α 1 , and α 2 receptors of the N-4 long-chain arylpiperazines 22−40 are reported, where an amino or amido function is …
Number of citations: 40 pubs.acs.org
ZP Zhuang, MP Kung, M Mu… - Journal of medicinal …, 1998 - ACS Publications
In developing radioiodinated antagonists for in vivo imaging of 5-HT 1A receptors with SPECT, a series of new arylpiperazine benzamido derivatives, including 4-(2‘-methoxyphenyl)-1-[…
Number of citations: 183 pubs.acs.org
M Modica, M Santagati, F Russo, L Parotti… - Journal of medicinal …, 1997 - ACS Publications
A series of 2-[[(4-aryl-1-piperazinyl)alkyl]thio]thieno[2,3-d]pyrimidin-4(1H)-one and 3-substituted 2-[[(4-aryl-1-piperazinyl)alkyl]thio]thieno[2,3-d]pyrimidin-4(3H)-one derivatives was …
Number of citations: 85 pubs.acs.org
A Wesolowska, J Borycz, MH Paluchowska… - Pol. J. Pharmacol, 2002 - Citeseer
In this study, we examined the role of 5-hydroxytryptamine (5-HT)) and α-adrenergic receptors in the hypothermia induced by 1-(2-methoxyphenyl)-4-[4-(2-phthalimido) butyl]-piperazine …
Number of citations: 16 citeseerx.ist.psu.edu
Y Ichimaru, T Egawa, A Sawa - The Japanese Journal of …, 1995 - jstage.jst.go.jp
The effect of fluvoxamine, a selective serotonin (5-HT) reuptake inhibitor, was studied in a model of anxiety and/or obsessive compulsive disorder (OCD) in mice. In the anxiety/OCD …
Number of citations: 208 www.jstage.jst.go.jp

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。